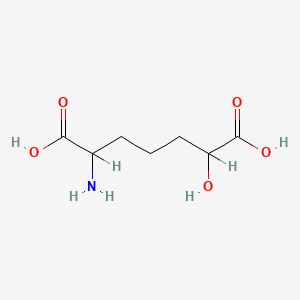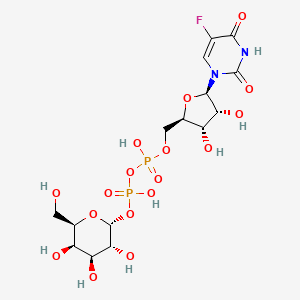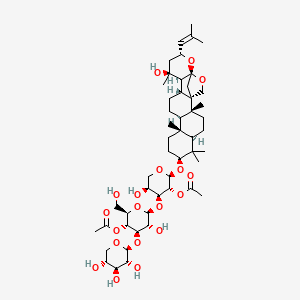
Colubrinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colubrinoside is a triterpenoid.
Applications De Recherche Scientifique
Medical Applications of Collagen and Collagen-Based Materials
Collagen and collagen-based materials have a long-standing history in medical applications, spanning over 50 years. They have been prominently utilized in creating scaffolds for tissue engineering. These materials have shown efficacy in treating chronic wounds, burns, venous and diabetic ulcers, and have applications in various surgical specialties including plastic, reconstructive, general surgery, urology, proctology, gynecology, ophthalmology, otolaryngology, neurosurgery, dentistry, cardiovascular, bone and cartilage surgery, as well as in cosmetology. The review by Shekhter et al. (2019) emphasizes the need for addressing allergic complications and improving structure to maximize therapeutic effects against pathological processes in the further development of collagenoplasty (Shekhter et al., 2019).
University-Industry Research Collaboration
Philbin (2008) highlights the importance of collaboration between universities and industries in scientific research. The paper proposes a new process model to enhance the understanding and management of research collaborations, emphasizing the need for integrative frameworks. This model has been applied to manage an engineering research program, showcasing its potential benefits and underlying issues (Philbin, 2008).
Colloidal Interactions in Membrane Systems
Tang et al. (2011) discuss the impact of colloids in pressure-driven membrane systems, such as reverse osmosis and nanofiltration membranes. The paper reviews the mechanisms and factors controlling colloidal fouling, highlighting the significance of understanding the mass transfer near the membrane surface and the interactions between colloids and membranes. This understanding is crucial for improving water permeability and product water quality in these systems (Tang, Chong, & Fane, 2011).
Public Participation in Scientific Research
Shirk et al. (2012) delve into the concept of public participation in scientific research (PPSR), discussing various models and the influence of public participation on project design and outcomes. The paper emphasizes the importance of negotiating scientific and public interests for the successful implementation of PPSR initiatives (Shirk et al., 2012).
Propriétés
Numéro CAS |
59871-76-0 |
|---|---|
Nom du produit |
Colubrinoside |
Formule moléculaire |
C50H78O19 |
Poids moléculaire |
983.1 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S)-3-acetyloxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-44-40(64-25(4)53)37(29(55)20-61-44)67-43-36(58)39(38(63-24(3)52)30(18-51)65-43)68-42-35(57)34(56)28(54)19-60-42/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3/t26-,27+,28+,29-,30+,31-,32+,33-,34-,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,46-,47+,48-,49-,50-/m0/s1 |
Clé InChI |
XZQXLJBNWHQGAB-OVVKAUKKSA-N |
SMILES isomérique |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
SMILES canonique |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



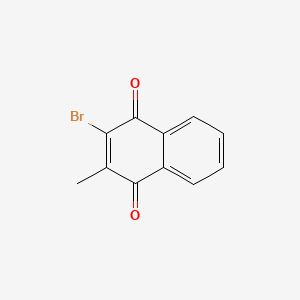

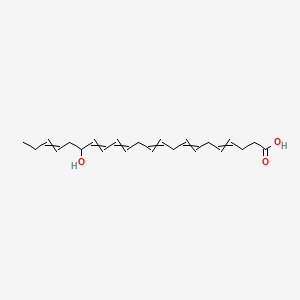
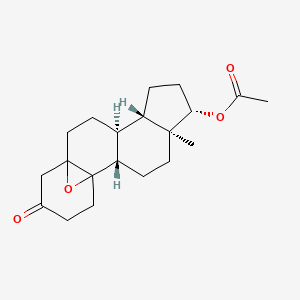
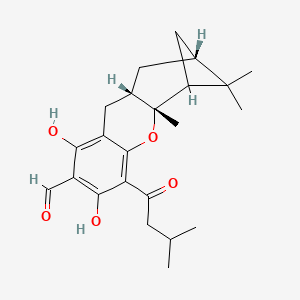

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)


![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)


